molecular formula C15H21NO4S B2587044 1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 400083-34-3

1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone

Cat. No.: B2587044
CAS No.: 400083-34-3
M. Wt: 311.4
InChI Key: VPZWYLSLAONQIO-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone is a synthetic organic compound with the molecular formula C15H21NO4S This compound is characterized by its pyrrolidinone core, which is substituted with a hydroxypropyl group and a sulfonyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methylbenzyl sulfonyl chloride, which is then reacted with 2-hydroxy-3-chloropropyl pyrrolidinone under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of ethers, amines, or thioethers.

Scientific Research Applications

1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or altering conformational states. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

  • 1-{2-Hydroxy-3-[(2-chlorobenzyl)sulfonyl]propyl}-2-pyrrolidinone
  • 1-{2-Hydroxy-3-[(2-fluorobenzyl)sulfonyl]propyl}-2-pyrrolidinone
  • 1-{2-Hydroxy-3-[(2-nitrobenzyl)sulfonyl]propyl}-2-pyrrolidinone

Comparison: Compared to its analogs, 1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone is unique due to the presence of the methyl group on the benzyl moiety, which can influence its lipophilicity and steric properties. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

1-[2-hydroxy-3-[(2-methylphenyl)methylsulfonyl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-5-2-3-6-13(12)10-21(19,20)11-14(17)9-16-8-4-7-15(16)18/h2-3,5-6,14,17H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZWYLSLAONQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC(CN2CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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